Sodium 2-(dimethylamino)acetate

Vue d'ensemble

Description

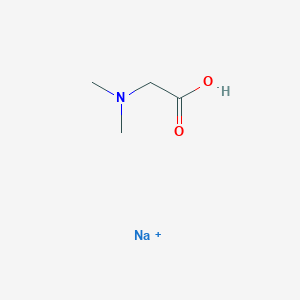

Sodium 2-(dimethylamino)acetate, also known as N,N-dimethylglycine sodium salt, is a chemical compound with the molecular formula C4H8NNaO2. It is a derivative of glycine, where the amino group is substituted with two methyl groups, and the carboxyl group is neutralized with sodium. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 2-(dimethylamino)acetate can be synthesized through the reaction of dimethylamine with chloroacetic acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows:

Dimethylamine Reaction: Dimethylamine reacts with chloroacetic acid to form N,N-dimethylglycine.

Neutralization: The resulting N,N-dimethylglycine is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-(dimethylamino)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

Nucleophiles: Halides, thiols, and amines can act as nucleophiles in substitution reactions.

Major Products:

Oxidation Products: N,N-dimethylglycine N-oxide.

Reduction Products: Dimethylamine and acetic acid.

Substitution Products: Various substituted glycine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Drug Delivery Systems

Sodium 2-(dimethylamino)acetate plays a crucial role in the development of advanced drug delivery systems, particularly in the formulation of nanoparticles and micelles. These systems enhance the solubility and bioavailability of poorly soluble drugs.

- Micelle Formation : Research indicates that this compound is utilized to create micelles that encapsulate therapeutic agents. For instance, miktoarm star polymers incorporating this compound have demonstrated improved drug loading efficiencies and controlled release profiles compared to traditional formulations .

- Therapeutic Efficiency : The incorporation of this compound into polymeric micelles has been shown to enhance therapeutic efficacy. Studies reveal that these micelles can significantly improve the encapsulation efficiency of drugs like doxorubicin, leading to better therapeutic outcomes .

Polymer Chemistry

In polymer chemistry, this compound serves as a vital building block for synthesizing various polymer architectures.

- Synthesis of Miktoarm Star Polymers : The compound is instrumental in synthesizing miktoarm star polymers, which exhibit unique properties due to their branched architecture. These polymers can be tailored for specific applications in biomedical fields, such as targeted drug delivery and imaging .

- Layer-by-Layer Assembly : this compound is also employed in layer-by-layer nanoparticle assembly techniques. This method allows for precise control over the structure and functionality of nanoparticles, enhancing their application in biomedicine .

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions.

- Catalyst in Urethane Production : It has been reported that this compound acts as a catalyst in the production of polyurethanes. Its high catalytic activity facilitates the formation of flexible foams with desirable properties .

- Silylation Reactions : The compound is also used in silylation reactions, which are critical for modifying surfaces and enhancing the properties of materials used in biochemical applications .

Comprehensive Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Drug Delivery Systems | Micelle formation for drug encapsulation | Improved solubility and bioavailability |

| Enhanced therapeutic efficiency | Better outcomes for cancer therapies | |

| Polymer Chemistry | Synthesis of miktoarm star polymers | Tailored properties for biomedical applications |

| Layer-by-layer nanoparticle assembly | Precise control over nanoparticle functionality | |

| Organic Synthesis | Catalyst in urethane production | High catalytic activity |

| Silylation reactions | Surface modification for enhanced properties |

Case Studies

- Miktoarm Star Polymers : A study demonstrated the synthesis of miktoarm star polymers using this compound, highlighting its role in enhancing drug loading efficiencies and controlling release rates. The results indicated that these polymers could significantly improve therapeutic outcomes compared to conventional drug delivery systems .

- Polyurethane Production : Another case study explored the use of this compound as a catalyst in producing polyurethane foams. The findings showed that this compound facilitated high resilience and cold-curing processes, leading to improved material properties suitable for various applications .

Mécanisme D'action

The mechanism of action of sodium 2-(dimethylamino)acetate involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in amino acid metabolism, such as glycine decarboxylase.

Pathways: It participates in the methylation cycle, where it donates methyl groups to various substrates, influencing cellular processes such as DNA methylation and neurotransmitter synthesis.

Comparaison Avec Des Composés Similaires

N,N-Dimethylglycine: Similar structure but lacks the sodium ion.

Betaine: Another methylated amino acid derivative with different biological functions.

Sodium Acetate: Shares the sodium ion but has a different organic moiety.

Uniqueness: Sodium 2-(dimethylamino)acetate is unique due to its dual functionality as both a methyl donor and a sodium salt. This dual functionality allows it to participate in a variety of chemical and biological processes, making it a versatile compound in research and industrial applications.

Activité Biologique

Sodium 2-(dimethylamino)acetate, also known as sodium dimethylaminoacetate, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a salt formed from the reaction of dimethylaminoacetic acid and sodium hydroxide. Its molecular formula is and it features a dimethylamino group which contributes to its biological activity. The compound is soluble in water, making it suitable for various biological assays.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Cholinesterase Inhibition : Research indicates that compounds with similar structures can inhibit cholinesterases, enzymes that break down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially enhancing neurotransmission and cognitive function .

- Antitumor Activity : Some studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown effectiveness in inducing apoptosis in tumor cells through modulation of kinase pathways .

Anticancer Properties

This compound has been investigated for its potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Effects

Emerging research indicates that this compound may possess antimicrobial properties. Its cationic nature allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. This property makes it a candidate for development as an antibacterial agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Efficacy : A study demonstrated that this compound exhibited significant cytotoxic effects on human tumor cell lines at nanomolar concentrations. The compound was found to induce apoptosis through a mechanism involving the activation of caspases, which are critical for programmed cell death .

- Cholinesterase Inhibition : In a comparative analysis, this compound was shown to inhibit acetylcholinesterase activity effectively, suggesting its potential use in treating neurodegenerative diseases where cholinergic signaling is impaired .

- Antimicrobial Activity : Research indicated that this compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Data Tables

The following table summarizes the key biological activities and findings related to this compound:

Propriétés

IUPAC Name |

sodium;2-(dimethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPBIYNLYDWLQE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018115 | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18319-88-5 | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What effects have been observed with N,N-Dimethylglycine sodium salt supplementation in broiler chickens?

A1: Studies have shown that dietary supplementation of N,N-Dimethylglycine sodium salt in broiler chickens can lead to several notable effects:

- Improved Growth Performance: Supplementation at specific doses (1000-1500 mg/kg) has been shown to improve average daily gain and feed conversion ratio in broiler chickens. [, ]

- Enhanced Nutrient Digestibility: Research indicates potential improvements in the apparent digestibility of dry matter, organic matter, crude protein, and α-tocopheryl-acetate. []

- Increased Digestive Enzyme Activity: Supplementation has been linked to increased activity of lipase and trypsin, enzymes crucial for fat and protein digestion, respectively. []

- Modulation of Blood Parameters: While not affecting all blood parameters, some studies observed increased blood triiodothyronine (T3) levels in younger broilers. []

- Antioxidant Effects: N,N-Dimethylglycine sodium salt appears to enhance antioxidant capacity, as evidenced by increased total antioxidant capacity (T-AOC) in the blood and liver of broilers. []

Q2: Does the type of dietary fat influence the effects of N,N-Dimethylglycine sodium salt in broilers?

A2: Interestingly, research suggests that the efficacy of N,N-Dimethylglycine sodium salt in broilers might be influenced by the type of dietary fat provided. One study found that the positive effects on production value, abdominal fat reduction, and meat yield were more pronounced when broilers were fed a diet rich in polyunsaturated fatty acids (from soy oil) compared to a diet higher in saturated and monounsaturated fatty acids (from chicken fat). []

Q3: Beyond broiler chickens, are there any other researched applications for N,N-Dimethylglycine sodium salt?

A3: While much of the provided research focuses on broiler chickens, one study explored the effects of N,N-Dimethylglycine sodium salt on human epidermal keratinocytes (skin cells) []:

Q4: What are the potential implications of the observed anti-inflammatory and antioxidant effects of N,N-Dimethylglycine sodium salt?

A4: The observed anti-inflammatory and antioxidant effects of N,N-Dimethylglycine sodium salt, particularly in the keratinocyte study [], warrant further investigation. These properties could have implications for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.